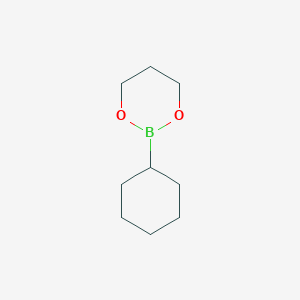

2-Cyclohexyl-1,3,2-dioxaborinane

Description

BenchChem offers high-quality 2-Cyclohexyl-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexyl-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclohexyl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTWQOOZULADCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511208 | |

| Record name | 2-Cyclohexyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30169-75-6 | |

| Record name | 2-Cyclohexyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohexyl 1,3,2 Dioxaborinane

Direct Condensation Approaches

The condensation reaction between a boronic acid and a diol is an equilibrium process. To favor the formation of the desired boronic ester, the removal of water is a critical factor.

The fundamental reaction for synthesizing 2-Cyclohexyl-1,3,2-dioxaborinane is the direct esterification of cyclohexylboronic acid with 1,3-propanediol. This reaction forms a stable six-membered ring structure. The process involves the elimination of two molecules of water for each molecule of the dioxaborinane formed.

To drive the equilibrium towards the product, the synthesis of boronic esters is often conducted under anhydrous conditions. nih.govsciforum.net This is crucial to prevent hydrolysis of the resulting ester and to avoid the formation of oligomeric anhydrides from the boronic acid starting material. sciforum.net

Several techniques are employed to remove the water generated during the reaction:

Dean-Stark Apparatus: A common and effective method involves the use of a Dean-Stark apparatus. sciforum.netyoutube.comyoutube.com The reaction is typically carried out in a solvent that forms an azeotrope with water, such as toluene (B28343). youtube.comyoutube.comrsc.org As the mixture is heated to reflux, the azeotrope distills into the Dean-Stark trap. Upon cooling, the water separates from the less dense organic solvent and collects at the bottom of the trap, while the solvent overflows back into the reaction flask. youtube.comyoutube.com This continuous removal of water drives the reaction to completion. youtube.com

Dehydrating Agents: Alternatively, chemical dehydrating agents can be added directly to the reaction mixture. Common agents include anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves. sciforum.netorgsyn.orgdiva-portal.org These agents sequester the water as it is formed, thereby shifting the equilibrium towards the boronic ester product.

The importance of anhydrous conditions extends to the reagents and solvents used. For instance, the use of fresh, properly stored reagents like sec-butyllithium (B1581126) is critical in certain boronic ester syntheses to ensure high yields. orgsyn.org

The choice of solvent can significantly influence the rate and outcome of dioxaborinane formation. wikipedia.org Solvents affect reaction rates by differentially solvating the reactants and the transition state. wikipedia.org

Polarity: An increase in solvent polarity can accelerate reactions where a charge develops in the activated complex from neutral reactants. wikipedia.org Conversely, it can decrease the rate if the transition state is less charged than the starting materials. wikipedia.org For the condensation of a boronic acid and a diol, which involves changes in polarity as the reaction proceeds, the solvent's dielectric constant can play a role. wikipedia.org

Solute-Solvent Interactions: Specific interactions, such as hydrogen bonding between the solvent and reactants, can also affect reaction kinetics. nih.govmatec-conferences.org For example, protic solvents might hydrogen bond with the hydroxyl groups of the boronic acid and diol, potentially influencing their reactivity. nih.gov Aprotic solvents are often preferred to minimize such interactions and to facilitate the use of dehydrating agents or azeotropic water removal. researchgate.net Toluene is a frequently used solvent for this type of reaction due to its ability to form an azeotrope with water. youtube.comrsc.org

The kinetics of the reaction follow a stepwise mechanism. Initially, a monoester is formed through a bimolecular dehydration, which is then followed by a unimolecular elimination to form the cyclic diester. researchgate.net

Alternative Preparative Routes to 1,3,2-Dioxaborinane Frameworks

While direct condensation is the most straightforward method, other synthetic strategies can be employed for the formation of 1,3,2-dioxaborinane frameworks.

Transesterification offers an alternative route to 2-Cyclohexyl-1,3,2-dioxaborinane. This method involves reacting a different boronic ester, such as a pinacol (B44631) ester (derived from pinacol) or a neopentyl glycol ester, with 1,3-propanediol. researchgate.net The equilibrium is driven by the removal of the more volatile alcohol (pinacol or neopentyl glycol) from the reaction mixture. This approach can be advantageous in cases where the starting boronic ester is more readily available or easier to handle than the corresponding boronic acid.

Hydroboration involves the addition of a boron-hydrogen bond across a double or triple bond. masterorganicchemistry.com While a powerful tool for creating carbon-boron bonds, its direct application to form the 2-cyclohexyl-1,3,2-dioxaborinane structure is not a standard or direct method. A typical hydroboration-oxidation sequence results in an alcohol, not a boronic ester. masterorganicchemistry.com

However, one could envision a multi-step sequence where a hydroboration reaction is used to generate an organoborane intermediate, which is then subsequently converted to the desired boronic ester. For instance, hydroboration of a suitable cyclohexene (B86901) derivative with a borane (B79455) reagent, followed by reaction with 1,3-propanediol under specific conditions, could potentially yield the target compound. Reagents like borane (BH₃) or its complexes are used for the initial hydroboration step. masterorganicchemistry.com This would be a more complex and less direct route compared to the condensation of cyclohexylboronic acid.

Data Tables

Table 1: Reactants and Products

| Compound Name | Role in Synthesis |

| Cyclohexylboronic Acid | Starting Material |

| 1,3-Propanediol | Starting Material |

| 2-Cyclohexyl-1,3,2-dioxaborinane | Product |

| Water | Byproduct |

| Toluene | Solvent |

| Magnesium Sulfate | Dehydrating Agent |

| Molecular Sieves | Dehydrating Agent |

| Pinacol | Component of alternative starting boronic ester |

| Neopentyl Glycol | Component of alternative starting boronic ester |

| Borane | Reagent in potential hydroboration route |

Table 2: Synthetic Methodologies Overview

| Method | Description | Key Considerations |

| Direct Condensation | Reaction of Cyclohexylboronic Acid with 1,3-Propanediol. | Equilibrium reaction; requires water removal. |

| Water Removal Technique | Use of Dean-Stark apparatus with an azeotropic solvent (e.g., toluene). | Efficient for continuous water removal. |

| Water Removal Technique | Use of chemical dehydrating agents (e.g., MgSO₄, molecular sieves). | Suitable for smaller scale or when azeotropic distillation is not practical. |

| Transesterification | Reaction of a different boronic ester (e.g., pinacol ester) with 1,3-Propanediol. | Driven by removal of the displaced alcohol. |

| Hydroboration-Based | Multi-step route involving initial hydroboration to form a C-B bond. | Indirect and more complex than direct condensation. |

List of Compounds

2-Cyclohexyl-1,3,2-dioxaborinane

Cyclohexylboronic Acid

1,3-Propanediol

Magnesium Sulfate

Pinacol

Toluene

Water

Neopentyl Glycol

Borane

Purification and Isolation Techniques in 2-Cyclohexyl-1,3,2-dioxaborinane Synthesis

The successful synthesis of 2-Cyclohexyl-1,3,2-dioxaborinane relies heavily on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The choice of method is often dictated by the physical state of the crude product (e.g., oil or solid) and the nature of the impurities present. Common techniques employed for the purification of boronic esters, including 1,3,2-dioxaborinanes, are column chromatography, recrystallization, and derivatization strategies. researchgate.netresearchgate.net

Column Chromatography

Column chromatography is a frequently utilized method for the purification of boronate esters. researchgate.net Silica (B1680970) gel is a common stationary phase, though its acidic nature can sometimes lead to the degradation of boronic esters. reddit.com To mitigate this, modified silica gel or alternative adsorbents like neutral alumina (B75360) can be employed. researchgate.net

A significant challenge in the chromatography of some boronic esters is their strong interaction with the silica gel stationary phase, leading to poor recovery or "tailing" on Thin Layer Chromatography (TLC) plates. oup.com A specialized technique to overcome this involves impregnating the silica gel with boric acid. This method has been shown to suppress the undesired over-adsorption of the compounds, thereby reducing the loss of material during chromatographic separation. oup.com For instance, studies on pinacol arylboronic esters demonstrated a significant reduction in the amount of over-adsorbed compound when using boric acid-impregnated silica gel (B-TLC) compared to untreated silica gel. oup.com

The choice of eluent (mobile phase) is critical for successful separation. A mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or heptane (B126788) and isopropanol, is often used. researchgate.netreddit.commdpi.com

Recrystallization and Trituration

For crystalline solid products, recrystallization is a powerful purification technique. The crude 2-Cyclohexyl-1,3,2-dioxaborinane would be dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then cooled slowly. As the solution cools, the solubility of the compound decreases, allowing pure crystals to form while impurities remain dissolved in the solvent. researchgate.net Suitable solvents for recrystallization of boronic esters can include benzene, dichloroethane, and ethyl acetate. researchgate.net

If the product is an oil or does not crystallize easily, trituration may be an effective alternative. This involves repeatedly washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. researchgate.net

Derivatization and Chemical Extraction

In cases where standard chromatographic or recrystallization methods are ineffective, chemical derivatization can be a valuable strategy. Boronic esters can be converted into other derivatives that are more easily isolated.

One such method involves the transesterification with diethanolamine (B148213) to form a zwitterionic diethanolamine (DEA) boronate. These DEA boronates often exhibit low solubility in common organic solvents and can precipitate from the reaction mixture, allowing for simple isolation by filtration. reddit.comsci-hub.se The desired boronic ester can then be regenerated from the purified DEA boronate.

Another approach is the conversion of the boronic ester to a potassium trifluoroborate salt (BF3K) by treatment with potassium hydrogen fluoride (B91410) (KHF2). These salts are often crystalline and can be readily purified by recrystallization. reddit.com

A sorbitol extraction method can also be used. This involves dissolving the crude boronate ester in a solvent like ether and adding sorbitol. The sorbitol selectively complexes with any free boronic acid impurities, causing them to precipitate out of the solution, leaving the purified ester behind. researchgate.net

The table below summarizes findings from purification studies on various boronic esters, which are applicable to the purification of 2-Cyclohexyl-1,3,2-dioxaborinane.

Table 1: Comparison of Chromatographic Behavior of Boronic Esters on Different TLC Plates

| Compound | TLC Plate Type | Rf of Eluted Spot | Relative IOD of Eluted Spot (%) | Relative IOD of Spot at Origin (%) |

| 2,7-Diborylnaphthalene (1) | Untreated Silica Gel | 0.4 | 56 ± 0.7 | 44 ± 0.7 |

| 2,7-Diborylnaphthalene (1) | Boric Acid-Treated (B-TLC) | 0.4 | 72 ± 0.7 | 28 ± 0.7 |

| Pinacol Boronic Ester (2) | Untreated Silica Gel | 0.4 | 43 ± 1.2 | 57 ± 1.2 |

| Pinacol Boronic Ester (2) | Boric Acid-Treated (B-TLC) | 0.4 | 86 ± 1.2 | 14 ± 1.2 |

| Pinacol Boronic Ester (3) | Untreated Silica Gel | 0.4 | 53 ± 1.2 | 47 ± 1.2 |

| Pinacol Boronic Ester (3) | Boric Acid-Treated (B-TLC) | 0.4 | 85 ± 0.8 | 15 ± 0.8 |

| Pinacol Boronic Ester (4) | Untreated Silica Gel | 0.3 | 68 ± 1.5 | 32 ± 1.5 |

| Pinacol Boronic Ester (4) | Boric Acid-Treated (B-TLC) | 0.3 | 89 ± 0.8 | 11 ± 0.8 |

This table is adapted from a study on the purification of pinacol boronic esters and illustrates the effectiveness of using boric acid-treated silica gel to reduce over-adsorption during chromatography. oup.com IOD refers to the Integrated Optical Density, a measure of the spot intensity on the TLC plate.

Synthesis and Characterization

Common Synthetic Routes to 1,3,2-Dioxaborinanes

The synthesis of 1,3,2-dioxaborinanes is typically straightforward, with the most common method involving the direct esterification of a boronic acid with a 1,3-diol.

Esterification of Cyclohexylboronic Acid with 1,3-Propanediol (B51772)

The principal and most direct method for synthesizing 2-Cyclohexyl-1,3,2-dioxaborinane is the condensation reaction between cyclohexylboronic acid and 1,3-propanediol. This reaction is an equilibrium process where water is eliminated. To drive the reaction to completion, the water is typically removed as it is formed, often by azeotropic distillation with a suitable solvent like toluene (B28343) or by using a dehydrating agent. The reaction is generally heated to facilitate the removal of water.

General Reaction Scheme:

Alternative Synthetic Approaches

While the direct esterification is the most common route, alternative methods for the synthesis of boronate esters exist, though they are less frequently employed for simple alkyl-substituted 1,3,2-dioxaborinanes. These can include transesterification from other boronate esters or reactions of organometallic reagents with borate (B1201080) esters followed by reaction with the diol. However, for a simple, non-chiral diol like 1,3-propanediol and a readily available boronic acid like cyclohexylboronic acid, the direct esterification method is overwhelmingly preferred for its simplicity and efficiency.

Purification and Isolation Techniques

After the reaction is complete, the crude 2-Cyclohexyl-1,3,2-dioxaborinane is typically isolated by removing the solvent under reduced pressure. The resulting residue may contain unreacted starting materials or byproducts. Purification is often achieved through distillation under reduced pressure (vacuum distillation), which is suitable for this relatively stable and volatile compound. The purity of the distilled product can be assessed using the analytical techniques described below. For less volatile or more sensitive boronate esters, column chromatography on silica (B1680970) gel can be employed, though care must be taken as some boronate esters can degrade on silica.

Spectroscopic and Analytical Characterization

The unambiguous identification and confirmation of the structure of 2-Cyclohexyl-1,3,2-dioxaborinane rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 2-Cyclohexyl-1,3,2-dioxaborinane.

¹H NMR: The proton NMR spectrum provides characteristic signals for the cyclohexyl and the propanediol (B1597323) moieties. The protons of the cyclohexyl group will appear as a series of multiplets in the upfield region. The protons of the 1,3,2-dioxaborinane ring will show distinct signals, typically with the protons on the carbons attached to the oxygen atoms appearing at a lower field than the central methylene (B1212753) protons of the propanediol backbone.

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the different carbon environments in the molecule. The carbons of the cyclohexyl ring will resonate in the aliphatic region, while the carbons of the dioxaborinane ring will have characteristic chemical shifts, with the carbons bonded to oxygen appearing at a lower field.

¹¹B NMR: Boron-11 NMR is a specific and highly informative technique for boron-containing compounds. 2-Cyclohexyl-1,3,2-dioxaborinane will exhibit a characteristic signal in the ¹¹B NMR spectrum, and the chemical shift will be indicative of a tricoordinate boron atom within a boronate ester environment.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. The IR spectrum of 2-Cyclohexyl-1,3,2-dioxaborinane will be characterized by strong C-H stretching vibrations from the cyclohexyl and propanediol groups. A key feature is the strong B-O stretching absorption, which is characteristic of boronate esters and typically appears in the region of 1300-1400 cm⁻¹. The absence of a broad O-H stretching band would indicate the successful formation of the ester and the removal of the starting diol and boronic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-Cyclohexyl-1,3,2-dioxaborinane, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can also provide structural information, often showing the loss of the cyclohexyl group or fragments of the dioxaborinane ring.

X-ray Crystallography

If a suitable single crystal of 2-Cyclohexyl-1,3,2-dioxaborinane can be obtained, X-ray crystallography can provide the definitive, three-dimensional structure of the molecule. This technique would confirm the connectivity of the atoms and provide precise bond lengths and angles, revealing the conformation of the six-membered dioxaborinane ring and the cyclohexyl group. While not routinely performed for simple liquid compounds, it is the gold standard for structural determination.

Interactive Data Table: Spectroscopic Data for 2-Cyclohexyl-1,3,2-dioxaborinane (Typical Ranges)

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Cyclohexyl Protons | ~ 0.8 - 2.0 ppm |

| O-CH₂- Protons | ~ 3.8 - 4.2 ppm | |

| -CH₂- (central) | ~ 1.8 - 2.2 ppm | |

| ¹³C NMR | Cyclohexyl Carbons | ~ 25 - 45 ppm |

| O-CH₂- Carbons | ~ 60 - 70 ppm | |

| -CH₂- (central) | ~ 25 - 35 ppm | |

| ¹¹B NMR | Boronate Ester | ~ 20 - 35 ppm |

| IR | B-O Stretch | 1300 - 1400 cm⁻¹ |

| C-H Stretch | 2850 - 3000 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | Calculated m/z for C₉H₁₇BO₂ |

Reactivity and Mechanistic Investigations of 2 Cyclohexyl 1,3,2 Dioxaborinane

Role as a Nucleophilic Boron Reagent

2-Cyclohexyl-1,3,2-dioxaborinane functions as an effective nucleophilic boron reagent, primarily by participating in reactions that form new carbon-carbon bonds. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate. libretexts.orgnih.gov 2-Cyclohexyl-1,3,2-dioxaborinane, as a boronic ester, is a competent partner in this reaction. libretexts.orgclaremont.edu The key step involving the boron reagent is transmetalation.

The widely accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main stages:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. youtube.com

Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium(II) complex. The process is activated by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex (a boronate). umn.eduyoutube.comyoutube.com This boronate, [Cyclohexyl-B(OR)₂(Base)]⁻, then reacts with the R¹-Pd(II)-X complex, transferring the cyclohexyl group to the palladium center and displacing the halide or other leaving group. youtube.com Computational studies suggest that this pathway through a boronate intermediate has a lower energy barrier compared to alternative mechanisms. umn.edu

Reductive Elimination: The two organic groups (R¹ and cyclohexyl) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-Cyclohexyl) and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

The stability and handling advantages of cyclic boronic esters like 2-Cyclohexyl-1,3,2-dioxaborinane make them attractive alternatives to more sensitive boronic acids. bath.ac.uk

The primary application of 2-Cyclohexyl-1,3,2-dioxaborinane in carbon-carbon bond formation is through the Suzuki-Miyaura reaction, as detailed above. nih.gov This reaction allows the cyclohexyl moiety to be coupled with a wide variety of sp²-hybridized carbon centers, including those in aryl, vinyl, and heteroaryl halides. libretexts.orgfishersci.co.uk The result is the synthesis of complex molecules such as substituted cyclohexylarenes and cyclohexylalkenes, which are important structural motifs in medicinal chemistry and materials science. libretexts.org

The versatility of the Suzuki-Miyaura coupling allows for its use in the presence of many different functional groups, a significant advantage over more reactive organometallic reagents like organolithium or Grignard reagents. youtube.com Research has demonstrated that various boronic esters, including those with a dioxaborinane structure, can be effectively coupled with different organic halides under optimized conditions, highlighting the broad utility of this class of compounds in constructing C-C bonds. claremont.edubath.ac.uk

Table 1: Illustrative Scope of Suzuki-Miyaura Coupling with Organoboron Reagents This table provides a general overview of typical coupling partners in Suzuki-Miyaura reactions.

| Boron Reagent Type | Coupling Partner (R-X) | Catalyst/Base System | Product Type |

|---|---|---|---|

| Aryl Boronic Acid/Ester | Aryl Bromide | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl |

| Vinyl Boronic Acid/Ester | Vinyl Iodide | Pd(OAc)₂ / K₃PO₄ | Conjugated Diene |

| Cyclohexyl Boronic Ester | Aryl Chloride | Pd(dba)₂ / SPhos / K₃PO₄ | Cyclohexyl-Arene |

| Heteroaryl Boronic Acid | Heteroaryl Bromide | Pd(dppf)Cl₂ / Cs₂CO₃ | Bi-heteroaryl |

Reducing Properties of Borohydride (B1222165) Derivatives

While 2-Cyclohexyl-1,3,2-dioxaborinane itself is not a reducing agent, its corresponding hydride derivative would be. The specific compound "Potassium 2-Thexyl-1,3,2-dioxaborinane Hydride" is a highly specialized theoretical reagent. While detailed research findings on this exact compound are not available in surveyed literature, its characteristics and reactivity can be inferred from the principles of well-known sterically hindered borohydrides.

The term "thexyl" refers to the bulky 2,3-dimethyl-2-butyl group. The incorporation of such a sterically demanding group, in combination with the cyclic dioxaborinane structure, would be expected to produce a highly selective reducing agent. Sterically hindered hydride reagents are valued for their ability to differentiate between similar functional groups and to control the stereochemical outcome of a reduction.

The selectivity of such a reagent would stem from two main factors:

Steric Hindrance: The large size of the thexyl group would restrict the approach of the hydride to the substrate, favoring attack at less sterically crowded positions. This is particularly important in the reduction of substituted cyclic ketones, where the hydride can be delivered to a specific face (axial or equatorial) of the molecule.

Electronic Effects: The boronate structure influences the hydridic character of the B-H bond.

These features would likely make Potassium 2-Thexyl-1,3,2-dioxaborinane Hydride a reagent for diastereoselective and chemoselective reductions.

Standard borohydrides like sodium borohydride (NaBH₄) readily reduce aldehydes and ketones but are generally unreactive towards less electrophilic functional groups like esters and amides. libretexts.orglibretexts.org More powerful reagents like lithium aluminum hydride (LiAlH₄) reduce nearly all of these functional groups but offer little selectivity. libretexts.orglibretexts.org

A sterically hindered reagent like the theoretical Potassium 2-Thexyl-1,3,2-dioxaborinane Hydride would be expected to exhibit intermediate and more selective reactivity. By analogy with other bulky borohydrides (e.g., K-Selectride®), it would likely be an excellent reagent for the stereoselective reduction of ketones but would show very low reactivity towards esters, amides, and nitriles. This chemoselectivity allows for the reduction of a ketone in the presence of an ester, a common challenge in complex molecule synthesis.

Table 2: General Reactivity Profile of Borohydride Reducing Agents This table illustrates the concept of selectivity by comparing a non-hindered and a sterically hindered borohydride. The reactivity for the thexyl derivative is predicted based on these principles.

| Functional Group | Sodium Borohydride (NaBH₄) | Bulky Borohydride (e.g., K-Selectride) | Predicted Reactivity for Potassium 2-Thexyl-1,3,2-dioxaborinane Hydride |

|---|---|---|---|

| Aldehydes | Fast Reduction | Fast Reduction | Fast Reduction |

| Ketones | Fast Reduction | Fast, Highly Stereoselective Reduction | Fast, Highly Stereoselective Reduction |

| Esters | Very Slow / No Reaction | No Reaction | No Reaction |

| Epoxides | No Reaction | Slow / No Reaction | Slow / No Reaction |

| Amides | No Reaction | No Reaction | No Reaction |

| Nitriles | No Reaction | No Reaction | No Reaction |

The fundamental mechanism of reduction by a borohydride reagent is a hydride transfer. youtube.com This process involves the nucleophilic attack of a hydride ion (H⁻) from the boron-hydrogen bond onto the electrophilic carbon atom of a carbonyl group.

The reaction proceeds in two main steps:

Nucleophilic Attack: The electron pair from the B-H bond acts as the nucleophile, attacking the carbonyl carbon. Simultaneously, the π-electrons of the C=O bond move to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate. youtube.com For a sterically hindered hydride, the trajectory of this attack is highly controlled by the bulky substituents on the boron, leading to a specific stereoisomer of the resulting alcohol.

Workup: The resulting alkoxide intermediate is protonated, typically by adding a protic solvent, water, or a mild acid in a subsequent step, to yield the final alcohol product. libretexts.org

The presence of the potassium counter-ion (K⁺) can also play a role by coordinating to the carbonyl oxygen, activating it towards nucleophilic attack.

Electrophilic Activation and Lewis Acidity

The reactivity of 2-cyclohexyl-1,3,2-dioxaborinane is significantly influenced by the electrophilic nature of its boron center. This electrophilicity allows the molecule to function as a Lewis acid, accepting electron density from Lewis bases. This interaction is central to its role in various chemical transformations and is modulated by the electronic and steric properties of its substituents.

Lewis Acidity of 1,3,2-Dioxaborinanes in Catalytic Cycles

The boron atom in 1,3,2-dioxaborinanes possesses a vacant p-orbital, rendering it electron-deficient and capable of acting as a Lewis acid. This acidity is fundamental to their application in catalysis, where they can activate substrates by coordinating to Lewis basic sites. nih.govillinois.edu The coordination of the boronic ester to a substrate enhances the substrate's electrophilicity, making it more susceptible to nucleophilic attack.

In many catalytic processes, Lewis acids like 1,3,2-dioxaborinanes play a crucial role in activating functional groups. nih.gov For example, in carbonyl reductions or cycloaddition reactions, the coordination of the boron atom to the carbonyl oxygen polarizes the C=O bond, facilitating reaction. nih.govillinois.edu The general mechanism involves the formation of a complex between the Lewis acidic boronic ester and the substrate, which then enters the catalytic cycle. The efficacy of the catalyst is often directly related to the Lewis acidity of the borane (B79455); a more electrophilic boron center leads to stronger activation and potentially faster reaction rates. rsc.org The stability of the 1,3,2-dioxaborinane ring provides a robust scaffold for the boron center, allowing it to participate in these catalytic cycles without undergoing decomposition.

The Lewis acidity of boranes can be experimentally quantified using methods like the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid. wikipedia.orgepfl.ch Higher acceptor numbers (AN), calculated from this shift, indicate greater Lewis acidity. wikipedia.org This technique allows for the comparison of Lewis acid strengths across a range of different borane compounds. rsc.orgepfl.ch

Influence of the Cyclohexyl Substituent on Boron Electrophilicity

The substituent at the 2-position of the 1,3,2-dioxaborinane ring has a profound impact on the electrophilicity of the boron atom. This influence is a combination of electronic and steric effects. The cyclohexyl group, being an alkyl substituent, influences the boron center primarily through two opposing effects.

Electronic Effect: The cyclohexyl group is an electron-donating group (EDG) through an inductive effect (+I). This donation of electron density to the boron atom reduces its inherent electrophilicity. Compared to a simple hydrogen or a more electronegative aryl group at the 2-position, the cyclohexyl group makes the boron atom less Lewis acidic. This is a general characteristic of alkyl substituents on boron. acs.org

Steric Effect: The cyclohexyl group is a bulky substituent. This steric hindrance can affect the ability of the boron center to interact with Lewis bases. youtube.com While the chair conformation of the cyclohexyl ring is conformationally mobile, it still presents significant steric bulk around the boron atom. This can hinder the approach of a nucleophile or substrate to the Lewis acidic center. In some contexts, particularly with bulky substrates, this steric crowding can decrease the effective Lewis acidity and slow down reaction rates. mdpi.com However, this same steric bulk can also be exploited to influence the stereoselectivity of a reaction, by directing the approach of a substrate from a less hindered face.

| Substituent (R) at C2 | Electronic Effect | Steric Hindrance | Expected Relative Lewis Acidity |

| H | Neutral | Minimal | High |

| Methyl | Inductively Donating (+I) | Low | Moderate-High |

| Cyclohexyl | Inductively Donating (+I) | Moderate | Moderate |

| tert-Butyl | Inductively Donating (+I) | High | Low-Moderate |

| Phenyl | Inductively Withdrawing (-I), Resonantly Donating | Moderate | Variable, depends on system |

This table presents a conceptual comparison based on established principles of electronic and steric effects. Actual Lewis acidity can be quantified using methods like the Gutmann-Beckett method. rsc.orgwikipedia.org

Applications in Advanced Organic Synthesis

Cross-Coupling Chemistry Utilizing 2-Cyclohexyl-1,3,2-dioxaborinane

The dioxaborinane moiety of this compound makes it a suitable partner in various transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds between sp2-hybridized carbon atoms. wikipedia.org In this context, derivatives of 2-Cyclohexyl-1,3,2-dioxaborinane serve as effective coupling partners. An advancement in this area involves the use of silyl-protected dioxaborinanes, which offer enhanced stability and handling properties compared to traditional boronic acids. bath.ac.uk These protected dioxaborinanes can be synthesized by reacting a boronic acid with a triol, followed by silylation. bath.ac.uk

The general protocol for the Suzuki-Miyaura coupling using these derivatives involves the reaction of the dioxaborinane with an aryl or vinyl halide in the presence of a palladium catalyst and a base. fishersci.co.uk The choice of catalyst and base is crucial for the reaction's success, with systems like Pd(PPh₃)₄ and various bases being commonly employed. bath.ac.uknih.gov The reaction conditions are typically mild, and a variety of functional groups are tolerated, making this a versatile method for the synthesis of complex molecules. wikipedia.orgfishersci.co.uk The stereoselectivity of the Suzuki-Miyaura reaction is a key feature, often proceeding with retention of configuration at the double bond, which is critical in the synthesis of stereochemically defined products.

A key advantage of using dioxaborinane derivatives is their stability, which can be superior to that of the corresponding boronic acids, which are prone to protodeboronation. nih.gov The silyl-protected variants, in particular, are stable on the bench-top for extended periods. bath.ac.uk

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling with Dioxaborinane Derivatives

| Entry | Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 4-Bromoanisole | Phenyl-1,3,2-dioxaborinane derivative | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene (B28343)/Water | 95 |

| 2 | 1-Bromonaphthalene | Vinyl-1,3,2-dioxaborinane derivative | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 88 |

This table presents a generalized representation of typical reaction conditions and yields based on literature for similar dioxaborinane derivatives.

Beyond the Suzuki-Miyaura coupling, the reactivity of the carbon-boron bond in 2-Cyclohexyl-1,3,2-dioxaborinane and its analogs can be harnessed in other transition metal-catalyzed transformations. These processes often involve other palladium-catalyzed reactions or reactions catalyzed by other transition metals like copper. The specific nature of the cyclohexyl group can influence the steric environment around the boron atom, potentially affecting the rate and selectivity of the transmetalation step in the catalytic cycle.

Asymmetric Synthesis and Stereocontrol

Chiral derivatives of 1,3,2-dioxaborinanes are powerful tools in asymmetric synthesis, enabling the stereoselective formation of new stereocenters.

Chiral allyl-1,3,2-dioxaborinane derivatives are utilized in the stereoselective allylation of aldehydes and imines to produce chiral homoallylic alcohols and amines, respectively. These reactions often proceed with high levels of diastereoselectivity and enantioselectivity, particularly when a chiral ligand or auxiliary is employed. The use of a chiral BINOL-derived catalyst in conjunction with an allyl-1,3,2-dioxaborinane has been shown to be effective in the asymmetric allylation of imines. beilstein-journals.org The structure of the dioxaborinane, including the substituents on the ring, can play a role in the stereochemical outcome of the reaction.

Table 2: Synthesis of Chiral Homoallylic Amines using Allyl-1,3,2-dioxaborinane

| Aldehyde | Amine | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| Benzaldehyde | Aniline | (R)-3,3'-Ph₂-BINOL | 85 | 92 |

| 4-Methoxybenzaldehyde | Benzylamine | (R)-3,3'-Ph₂-BINOL | 78 | 95 |

This table is based on data for the closely related allyl-1,3,2-dioxaborinane and illustrates the potential of such systems. beilstein-journals.org

While specific examples detailing the use of 2-Cyclohexyl-1,3,2-dioxaborinane in the construction of stereodefined polyenes are not prevalent in the surveyed literature, the principles of Suzuki-Miyaura coupling suggest its potential in this area. The stereospecific nature of the coupling allows for the iterative connection of vinyl-boron and vinyl-halide building blocks to construct complex polyene systems with defined double bond geometries. The stability and handling advantages of dioxaborinane derivatives could make them attractive reagents for such multi-step synthetic sequences.

Applications in Syn,syn-Diol Synthesis

Detailed research findings on the application of 2-Cyclohexyl-1,3,2-dioxaborinane for the stereoselective synthesis of syn,syn-diols are not available in the reviewed literature. General methods for achieving this stereochemistry often involve other types of boron reagents or different synthetic strategies altogether.

Functionalization of Complex Substrates

Selective Hydrofunctionalization of Unsaturated Systems (e.g., 1,3-enynes)

No specific examples or methodologies were found that utilize 2-Cyclohexyl-1,3,2-dioxaborinane for the selective hydrofunctionalization of 1,3-enynes or similar unsaturated systems. Research in this area typically highlights catalysis with other metals and boronic acid derivatives.

Dienylation Reactions for Aromatic Compound Derivatization

The use of 2-Cyclohexyl-1,3,2-dioxaborinane in dienylation reactions to derivatize aromatic compounds is not described in the accessible scientific reports.

Role as a Precursor for Diverse Organoboron Compounds

While 2-Cyclohexyl-1,3,2-dioxaborinane is structurally an organoboron compound, its specific utility as a starting material for the synthesis of a broad spectrum of other organoboron compounds is not a focus of the currently available research literature.

Stereochemical Aspects and Conformational Analysis

Conformational Equilibria in 1,3,2-Dioxaborinane Systems

The 1,3,2-dioxaborinane ring, a six-membered heterocycle containing two oxygen atoms and one boron atom, is not planar. To alleviate ring strain, it adopts various puckered conformations. The dynamic equilibrium between these forms is a key aspect of its chemistry.

Ring Conformations (e.g., Chair, Semi-chair, Sofa forms)

Similar to cyclohexane (B81311), the 1,3,2-dioxaborinane ring can exist in several conformations, with the chair form generally being the most stable due to its minimization of torsional and angle strain. libretexts.orgwikipedia.org In the chair conformation, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all substituents on adjacent atoms are staggered, which minimizes steric repulsion. libretexts.org

Other, higher-energy conformations are also part of the conformational landscape. The boat conformation is less stable than the chair form primarily due to unfavorable steric interactions between the "flagpole" substituents and eclipsing interactions along the sides of the "boat". youtube.com A slightly more stable, twisted version of the boat form is the twist-boat (or skew-boat) conformation, which alleviates some of the flagpole and eclipsing strain. wikipedia.orgyoutube.com The interconversion between two different chair forms, known as a ring flip, necessarily proceeds through these higher-energy boat and twist-boat intermediates. youtube.com Additionally, "sofa" and "semi-chair" conformations can exist, particularly in substituted or fused-ring systems. For instance, studies on 2,5-disubstituted 1,3,2-dioxaborinanes have indicated the presence of two sofa forms in the conformational equilibrium. researchgate.net

The relative energies of these conformations generally follow the order: chair < twist-boat < boat < half-chair. wikipedia.org The significant energy difference ensures that at room temperature, the vast majority of unsubstituted 1,3,2-dioxaborinane molecules will exist in the chair conformation.

Influence of the Cyclohexyl Moiety on Conformational Preference

The presence of a bulky cyclohexyl group at the C2 position of the 1,3,2-dioxaborinane ring significantly influences the conformational equilibrium. In a chair conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

Due to steric hindrance, a bulky substituent like a cyclohexyl group will strongly prefer the equatorial position. When a substituent is in the axial position, it experiences destabilizing 1,3-diaxial interactions with the axial hydrogen atoms on carbons 4 and 6 of the ring. This steric repulsion is minimized when the substituent occupies the more spacious equatorial position. This principle is well-established for substituted cyclohexanes and applies analogously to 2-substituted 1,3,2-dioxaborinanes. Therefore, the conformational equilibrium for 2-cyclohexyl-1,3,2-dioxaborinane will overwhelmingly favor the chair conformation where the cyclohexyl group is in the equatorial orientation.

Stereoelectronic Effects and Hyperconjugative Interactions within the 1,3,2-Dioxaborinane Ring

Beyond simple sterics, the conformational preferences and reactivity of 2-cyclohexyl-1,3,2-dioxaborinane are governed by subtle electronic interactions known as stereoelectronic effects. These effects arise from the spatial arrangement of orbitals.

A key stereoelectronic interaction in 1,3,2-dioxaborinane systems is the anomeric effect . wikipedia.orgscripps.edu This effect describes the tendency of a substituent on a carbon atom adjacent to a heteroatom in a ring to favor the axial position, which is counterintuitive from a purely steric standpoint. wikipedia.orgscripps.edu The anomeric effect is explained by a stabilizing hyperconjugative interaction between a lone pair (n) on an endocyclic heteroatom (in this case, the ring oxygen atoms) and the antibonding sigma orbital (σ*) of the exocyclic bond (the C-B bond). For this interaction to be maximal, the orbitals must be anti-periplanar, a geometry that is achieved when the substituent is in the axial position.

Hyperconjugation also occurs between the B-O bonds and adjacent C-C and C-H bonds within the ring, further influencing its geometry and stability.

Diastereoselective and Enantioselective Transformations Involving the Boron Center

The chiral environment that can be created within the 1,3,2-dioxaborinane ring, especially when derived from chiral 1,3-diols, makes these compounds valuable reagents and intermediates in asymmetric synthesis.

Diastereoselective reactions can be achieved when 2-cyclohexyl-1,3,2-dioxaborinane, or a derivative, reacts with a chiral substrate or in the presence of a chiral auxiliary. The inherent facial bias of the dioxaborinane ring, dictated by its conformation and the orientation of its substituents, can lead to the preferential formation of one diastereomer over another. For example, the addition of a nucleophile to a carbonyl group adjacent to a chiral dioxaborinane can proceed with high diastereoselectivity due to the steric hindrance imposed by the ring, directing the incoming nucleophile to the less hindered face. The use of chiral auxiliaries, such as Evans oxazolidinones, is a well-established strategy for achieving high levels of diastereoselectivity in alkylation and other transformations. williams.edu

Theoretical and Computational Studies of 2 Cyclohexyl 1,3,2 Dioxaborinane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For compounds like 2-Cyclohexyl-1,3,2-dioxaborinane, these calculations would provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. lodz.plrsc.org For a molecule like 2-Cyclohexyl-1,3,2-dioxaborinane, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), would be employed to determine its optimized three-dimensional structure. lodz.plmdpi.com These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles.

For instance, in studies of other boronic esters, DFT has been used to successfully predict geometries. lodz.pllodz.plicm.edu.pl It is expected that for 2-Cyclohexyl-1,3,2-dioxaborinane, the 1,3,2-dioxaborinane ring would adopt a chair-like conformation, and the cyclohexane (B81311) ring would also be in a chair conformation. The relative orientation of these two rings would be a key aspect of the geometric analysis.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 2-Cyclohexyl-1,3,2-dioxaborinane (Chair Conformation)

| Parameter | Predicted Value |

| B-O Bond Length | ~1.37 Å |

| C-O Bond Length | ~1.43 Å |

| C-C (ring) Bond Length | ~1.53 Å |

| B-C (cyclohexyl) Bond Length | ~1.57 Å |

| O-B-O Angle | ~112° |

| C-O-B Angle | ~115° |

| C-C-C (cyclohexyl) Angle | ~111° |

| Note: These are estimated values based on typical bond lengths and angles in similar structures and are not from actual calculations on 2-Cyclohexyl-1,3,2-dioxaborinane. |

Molecular Orbital Analysis (e.g., HOMO-LUMO energies, delocalization interactions)

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. worktribe.commdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.

For 2-Cyclohexyl-1,3,2-dioxaborinane, the HOMO would likely be localized on the oxygen atoms of the dioxaborinane ring and the C-C bonds of the cyclohexane, while the LUMO would be centered on the electron-deficient boron atom. This distribution would dictate the molecule's behavior as an electron donor (from HOMO) or acceptor (to LUMO) in chemical reactions. Natural Bond Orbital (NBO) analysis could further elucidate charge delocalization and intramolecular interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 2-Cyclohexyl-1,3,2-dioxaborinane

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 8.7 |

| Note: These are hypothetical values for illustrative purposes and are not derived from actual computations on the target molecule. |

Conformational Analysis using Computational Methods

The flexibility of both the dioxaborinane and cyclohexane rings means that 2-Cyclohexyl-1,3,2-dioxaborinane can exist in multiple conformations. Computational methods are essential for exploring these possibilities and identifying the most stable forms. researchgate.netlibretexts.orgdalalinstitute.comsapub.orgresearchgate.net

Potential Energy Surface Mapping

A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. For 2-Cyclohexyl-1,3,2-dioxaborinane, a PES scan would typically involve systematically changing key dihedral angles, such as those within the rings and the one connecting the two rings, to map out the energy landscape. This would reveal the various possible chair, boat, and twist-boat conformations of both rings and their relative energies. researchgate.net

Energy Minimization and Transition State Identification

Following a PES scan, energy minimization calculations are performed to locate the stable conformers (energy minima). For 2-Cyclohexyl-1,3,2-dioxaborinane, this would likely identify the diequatorial chair-chair conformation as the global minimum due to reduced steric hindrance. libretexts.orgsapub.org Transition state calculations would identify the energy barriers between these conformers, providing insight into the dynamics of conformational changes, such as ring flipping. dalalinstitute.com

Mechanistic Elucidation through Computational Modeling

Computational modeling can be a powerful tool for investigating the mechanisms of reactions involving 2-Cyclohexyl-1,3,2-dioxaborinane. For example, studies on other boronic esters have used DFT to explore the mechanisms of exchange reactions, which are crucial in the context of vitrimers (a class of self-healing polymers). rsc.org Such studies for 2-Cyclohexyl-1,3,2-dioxaborinane could elucidate the pathways of its reactions with nucleophiles or its role in catalytic cycles. The calculations would involve locating transition states and intermediates along a proposed reaction coordinate to determine the most favorable reaction pathway.

Bonding Evolution Theory (BET) for Reaction Pathways

Bonding Evolution Theory (BET) is a computational method that provides a detailed description of the changes in chemical bonding along a reaction coordinate. By analyzing the topology of the Electron Localization Function (ELF), BET partitions the reaction pathway into a series of "Structural Stability Domains" (SSDs). Each SSD corresponds to a specific electronic structure, and the transitions between them mark the key events of bond formation and cleavage. While no specific BET studies on 2-Cyclohexyl-1,3,2-dioxaborinane have been published, the principles of BET can be applied to understand its potential reaction pathways, for example, in the crucial transmetalation step of a Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org

A hypothetical BET analysis of the transmetalation step involving 2-Cyclohexyl-1,3,2-dioxaborinane with a palladium(II) complex would likely reveal a sequence of electronic rearrangements. The process would commence with the formation of a boronate complex, followed by the cleavage of the C-B bond and the formation of a new C-Pd bond. rsc.org The BET would precisely map out the sequence of these events, identifying the points along the reaction coordinate where electron density shifts to break the cyclohexyl-boron bond and form the new bond with the palladium center. This level of detail can help to understand the intimate mechanism of the reaction, including the role of the dioxaborinane ring and the cyclohexyl group in facilitating the transfer.

Hypothetical Structural Stability Domains (SSDs) for the Transmetalation of 2-Cyclohexyl-1,3,2-dioxaborinane:

| SSD | Description of the Electronic State | Key Events |

| I | Initial state: separate palladium complex and boronate. | Formation of the initial palladium-boronate adduct. |

| II | Formation of a Pd-O bond. | The oxygen of the boronate coordinates to the palladium center. |

| III | Weakening of the C-B bond. | Electron density starts to shift away from the C-B bond. |

| IV | Formation of the C-Pd bond. | A new bond between the cyclohexyl carbon and palladium begins to form. |

| V | Cleavage of the C-B bond. | The bond between the cyclohexyl group and boron is fully broken. |

| VI | Final state: formation of the organopalladium complex. | The cyclohexyl group is transferred to the palladium center. |

This table is a hypothetical representation of how BET could be used to analyze the reaction pathway of 2-Cyclohexyl-1,3,2-dioxaborinane.

Prediction of Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the reactivity and selectivity of organoboron compounds in various reactions. nih.govresearchgate.net For 2-Cyclohexyl-1,3,2-dioxaborinane, DFT calculations could be employed to model its participation in reactions like the Suzuki-Miyaura coupling. These calculations can determine the energy barriers for different reaction pathways, providing insights into reaction rates and the factors that control them. nih.gov

For instance, DFT studies on similar boronic esters have shown that the structure of the diol used to form the ester can significantly impact the rate of transmetalation. illinois.edu By calculating the activation energies for the transmetalation of 2-Cyclohexyl-1,3,2-dioxaborinane under different conditions (e.g., with different bases or solvents), one could predict its relative reactivity. These computational models can also predict selectivity, for example, in reactions where multiple products are possible. The calculated energy profiles for the formation of different isomers would indicate the thermodynamically and kinetically favored products. nih.govnih.gov

Hypothetical DFT-Calculated Activation Energies for the Transmetalation Step:

| Entry | Base | Solvent | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| 1 | K3PO4 | Toluene (B28343) | 15.2 | High |

| 2 | K2CO3 | Dioxane | 17.8 | Moderate |

| 3 | CsF | THF | 16.5 | High |

| 4 | NaOt-Bu | THF | 14.1 | Very High |

This table presents hypothetical data to illustrate how DFT calculations could be used to predict the reactivity of 2-Cyclohexyl-1,3,2-dioxaborinane under various reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Analyses (if applicable to its reagent properties)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their activity. nih.gov While often used in drug discovery, QSAR can also be applied to understand and predict the reactivity of chemical reagents. researchgate.net A QSAR study on a series of 2-alkyl-1,3,2-dioxaborinanes, including the cyclohexyl derivative, could be developed to predict their performance in a specific reaction, such as a cross-coupling reaction.

To build a QSAR model for the reagent properties of 2-Cyclohexyl-1,3,2-dioxaborinane, one would first need to generate a dataset of related compounds with varying alkyl substituents. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. The experimental reactivity of each compound (e.g., reaction yield or rate constant) would then be correlated with these descriptors using statistical methods like multiple linear regression. nih.gov

The resulting QSAR equation could be used to predict the reactivity of new, unsynthesized 2-alkyl-1,3,2-dioxaborinanes and to understand which structural features are most important for high reactivity. For example, the model might reveal that steric bulk at the 2-position, quantified by a descriptor like the Sterimol parameter, has a significant impact on the reaction rate.

Hypothetical QSAR Model for Reagent Reactivity:

log(Reactivity) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Hypothetical Descriptors and their Potential Correlation with Reactivity:

| Descriptor | Description | Expected Correlation with Reactivity |

| Sterimol B5 | A measure of the steric bulk of the cyclohexyl group. | Negative (larger groups may hinder approach to the catalyst). |

| cLogP | A measure of the compound's lipophilicity. | Positive or negative, depending on the reaction solvent. |

| Dipole Moment | A measure of the molecule's overall polarity. | Positive (a more polar C-B bond might facilitate transmetalation). |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | Negative (a lower LUMO may indicate greater electrophilicity at the boron center). |

This table provides a hypothetical framework for a QSAR study on the reagent properties of 2-Cyclohexyl-1,3,2-dioxaborinane and related compounds.

Analytical and Spectroscopic Characterization Techniques for 2 Cyclohexyl 1,3,2 Dioxaborinane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 2-Cyclohexyl-1,3,2-dioxaborinane, offering a comprehensive view of its structure and dynamics in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹¹B), it is possible to piece together the molecular framework and understand its preferred three-dimensional shape.

¹H and ¹³C NMR for Structural Elucidation and Conformational Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for mapping the organic framework of the molecule. The chemical shifts, signal multiplicities, and coupling constants in these spectra allow for the assignment of each hydrogen and carbon atom within the cyclohexyl and dioxaborinane rings.

Structural Elucidation: The ¹H NMR spectrum would show distinct signals for the protons on the cyclohexyl ring and the 1,3,2-dioxaborinane ring. The protons of the cyclohexyl group typically appear as a series of complex multiplets in the upfield region. The protons on the dioxaborinane ring, specifically those on the carbons adjacent to the oxygen atoms (positions 4 and 6) and the central carbon (position 5), would have characteristic chemical shifts influenced by the electronegative oxygen atoms.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments. The carbons of the dioxaborinane ring are particularly diagnostic, with the C-O carbons appearing significantly downfield. The carbon atom of the cyclohexyl group directly attached to the boron is also of interest, though its signal can sometimes be broadened due to quadrupolar relaxation effects from the adjacent boron nucleus. blogspot.com

Conformational Analysis: The six-membered 1,3,2-dioxaborinane ring is not planar and, much like cyclohexane (B81311), adopts various conformations. The most stable conformation is typically a chair form, which minimizes steric and torsional strain. researchgate.net ¹H NMR data, particularly the coupling constants between adjacent protons, can be used to deduce the preferred conformation. For instance, the magnitude of the coupling between axial and equatorial protons provides direct evidence for the chair-like structure and the orientation of substituents. The system is often in a state of rapid equilibrium between two interconverting chair forms.

| Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Expected Multiplicity |

| Cyclohexyl Protons (CH, CH₂) | 0.8 - 2.0 | Multiplets |

| Dioxaborinane Protons (-O-CH₂-CH₂ -CH₂-O-) | 1.5 - 2.5 | Multiplet |

| Dioxaborinane Protons (-O-CH₂ -CH₂-CH₂ -O-) | 3.5 - 4.5 | Multiplets |

Table 1: Predicted ¹H NMR Spectral Data for 2-Cyclohexyl-1,3,2-dioxaborinane. These are estimated ranges based on typical values for similar structural motifs.

| Carbon Type | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

| Cyclohexyl Carbons (CH₂) | 25 - 35 | Multiple distinct signals expected. |

| Cyclohexyl Carbon (C-B) | ~35-45 | Signal may be broad. |

| Dioxaborinane Carbon (-O-CH₂-C H₂-CH₂-O-) | ~20 - 30 | Carbon at the 5-position. |

| Dioxaborinane Carbons (-O-C H₂-CH₂-C H₂-O-) | ~60 - 70 | Carbons at the 4 and 6-positions. |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Cyclohexyl-1,3,2-dioxaborinane. These are estimated ranges based on typical values for similar structural motifs.

¹¹B NMR for Boron Environment Analysis

¹¹B NMR spectroscopy is uniquely suited for studying boron-containing compounds, as it directly probes the environment of the boron nucleus. ias.ac.in Boron has two NMR-active isotopes, ¹¹B (spin 3/2, ~80% natural abundance) and ¹⁰B (spin 3, ~20% natural abundance). Due to its higher natural abundance and more favorable nuclear properties, ¹¹B is the nucleus of choice for NMR studies. blogspot.compurdue.edu

The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents on the boron atom. For 2-Cyclohexyl-1,3,2-dioxaborinane, the boron atom is tricoordinate (sp² hybridized), bonded to two oxygen atoms and one carbon atom. This environment typically results in a broad signal in the ¹¹B NMR spectrum with a characteristic chemical shift. researchgate.net For tricoordinate boronate esters, such as those in dioxaborinane systems, the ¹¹B chemical shift generally appears in the range of δ 28-34 ppm. researchgate.net This distinguishes it clearly from tetracoordinate boron species (sp³ hybridized), which resonate at much higher fields (typically δ -1 to 15 ppm). manchester.ac.uksdsu.edu The broadness of the signal is a result of the quadrupolar nature of the ¹¹B nucleus. blogspot.com

| Parameter | Expected Value/Characteristic |

| ¹¹B Chemical Shift (δ, ppm) | 28 - 34 |

| Linewidth | Broad |

| Coordination | Tricoordinate (sp²) |

Table 3: Typical ¹¹B NMR Data for 2-Alkyl-1,3,2-dioxaborinanes.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy and its modern variant, Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

For 2-Cyclohexyl-1,3,2-dioxaborinane, the IR spectrum is characterized by several key absorption bands:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region arise from the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl and dioxaborinane rings.

B-O Stretching: A very strong and prominent band, typically appearing between 1300 and 1400 cm⁻¹, is characteristic of the B-O single bond stretching vibration within the dioxaborinane ring. This is a key diagnostic peak for boronic esters.

C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region are attributed to the C-O single bond stretching vibrations of the ester functionality.

C-H Bending: Vibrations corresponding to the bending of C-H bonds appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the formation of the cyclic ester and the consumption of the precursor diol's hydroxyl (O-H) groups.

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

| Boronic Ester | B-O stretch | 1300 - 1400 | Strong, Broad |

| Ether/Ester | C-O stretch | 1000 - 1300 | Strong |

| Alkane | C-H bend | 1350 - 1470 | Medium |

Table 4: Characteristic Infrared Absorption Frequencies for 2-Cyclohexyl-1,3,2-dioxaborinane.

Other Advanced Spectroscopic Methods (e.g., Mass Spectrometry, X-ray Crystallography for derivatives)

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. In the mass spectrum of 2-Cyclohexyl-1,3,2-dioxaborinane, the molecular ion peak [M]⁺ would be expected. A common fragmentation pattern for related cyclohexyl-containing compounds involves the loss of the cyclohexane ring. ias.ac.in Therefore, a significant fragment resulting from the cleavage of the C-B bond and ejection of a cyclohexane moiety might be observed.

X-ray Crystallography: While obtaining a single crystal of the liquid 2-Cyclohexyl-1,3,2-dioxaborinane for X-ray diffraction may be challenging, this technique is invaluable for determining the precise solid-state structure of its crystalline derivatives. X-ray crystallography would provide unambiguous data on bond lengths, bond angles, and the exact conformation of the rings in the crystal lattice. For example, studies on derivatives of 1,3,2-dioxaborinanes have definitively confirmed the chair conformation of the six-membered ring.

Emerging Research Areas and Future Perspectives

Innovations in Green Chemistry Approaches for Dioxaborinane Synthesis and Use

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and the production of dioxaborinanes is no exception. Traditional methods for synthesizing boronic esters often involve the use of hazardous reagents and solvents. Current research is focused on developing more environmentally benign methodologies.

Future innovations are expected to concentrate on several key areas:

Catalyst-Free Synthesis: Exploring synthetic routes that minimize or eliminate the need for catalysts, particularly those based on heavy metals. For instance, methods using water as a reaction medium are being investigated for the synthesis of various heterocyclic compounds, offering advantages such as low cost, mild reaction conditions, and simple workup procedures. researchgate.net

Solvent-Free Reactions: Mechanochemical methods, such as ball milling, are gaining traction as a way to conduct reactions in the absence of bulk solvents, thereby reducing waste and potential environmental contamination.

Use of Renewable Feedstocks: Research into the use of bio-based starting materials for the synthesis of the diol component of the dioxaborinane ring is an active area of exploration.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry that will continue to drive innovation in dioxaborinane synthesis.

While specific green synthesis methods for 2-Cyclohexyl-1,3,2-dioxaborinane are not yet widely documented, the broader trends in boronic ester synthesis suggest a move towards more sustainable practices.

Development of Novel Catalytic Systems Based on 2-Cyclohexyl-1,3,2-dioxaborinane Derivatives

The unique electronic and steric properties of the cyclohexyl group in 2-Cyclohexyl-1,3,2-dioxaborinane make its derivatives promising candidates for the development of novel catalytic systems. The boron atom's Lewis acidity can be modulated by the substituents on the dioxaborinane ring, allowing for the fine-tuning of catalytic activity.

Emerging research in this area includes:

Asymmetric Catalysis: Chiral derivatives of 2-Cyclohexyl-1,3,2-dioxaborinane could be employed as ligands for transition metals or as organocatalysts themselves to induce stereoselectivity in a variety of chemical transformations.

Frustrated Lewis Pairs (FLPs): The combination of the sterically hindered Lewis acidic boron center of a dioxaborinane with a bulky Lewis base could lead to the formation of FLPs capable of activating small molecules like H₂, CO₂, and olefins.

Polymerization Catalysis: Dioxaborinane derivatives may find applications as initiators or catalysts in ring-opening polymerization reactions for the synthesis of novel polymers.

The development of such catalytic systems is still in its early stages, but the potential for creating highly selective and efficient catalysts from 2-Cyclohexyl-1,3,2-dioxaborinane derivatives is a significant area of future research.

Expansion of Application Scope in Complex Molecule Synthesis

While the application of 2-Cyclohexyl-1,3,2-dioxaborinane in complex molecule synthesis is an emerging field, its potential is highlighted by the documented use of its derivatives as key synthetic intermediates. A notable example is the synthesis and characterization of (E)-2-(1,1-Dicyclohexyl-3-phenylallyl)-5,5-dimethyl-1,3,2-dioxaborinane. iucr.org

This compound has been identified as a valuable precursor for the formation of homoallylic alcohols through reactions with aldehydes. iucr.org Allylboronic esters, in general, are important intermediates in organic synthesis. iucr.org The presence of the bulky dicyclohexyl groups in this specific derivative can influence the stereochemical outcome of these reactions, offering a pathway to complex chiral architectures.

Future research will likely focus on expanding the repertoire of reactions where 2-Cyclohexyl-1,3,2-dioxaborinane and its derivatives can be used. This includes their application in:

Medicinal Chemistry: The incorporation of the cyclohexyl-dioxaborinane moiety into pharmacologically active molecules is an area of interest, as the boron atom can engage in unique interactions with biological targets.

Cross-Coupling Reactions: Investigating the utility of these compounds in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds is a promising avenue for further exploration.

| Derivative of 2-Cyclohexyl-1,3,2-dioxaborinane | Application in Complex Synthesis | Potential Products | Reference |

|---|---|---|---|

| (E)-2-(1,1-Dicyclohexyl-3-phenylallyl)-5,5-dimethyl-1,3,2-dioxaborinane | Reaction with aldehydes | Homoallylic alcohols | iucr.org |

Advanced Computational Design of Boron Reagents

Computational chemistry is becoming an indispensable tool in the design and development of new chemical reagents. In the context of 2-Cyclohexyl-1,3,2-dioxaborinane, computational methods can provide valuable insights into its structure, reactivity, and potential applications.

Future research directions in this area will likely involve:

Predicting Reactivity and Selectivity: Using density functional theory (DFT) and other computational models to predict the outcome of reactions involving 2-Cyclohexyl-1,3,2-dioxaborinane derivatives, thereby guiding experimental design.

Designing Novel Catalysts: Computationally screening libraries of virtual dioxaborinane derivatives to identify promising candidates for specific catalytic applications.

Understanding Reaction Mechanisms: Elucidating the detailed mechanisms of reactions involving these reagents to optimize reaction conditions and improve yields.

While specific computational studies on 2-Cyclohexyl-1,3,2-dioxaborinane are not yet prevalent, the methodologies are well-established for other boronic esters and can be readily applied to this system.

Interdisciplinary Research with 2-Cyclohexyl-1,3,2-dioxaborinane (e.g., in materials science, supramolecular chemistry)

The unique properties of 2-Cyclohexyl-1,3,2-dioxaborinane also position it as a valuable building block in interdisciplinary research, particularly in materials science and supramolecular chemistry.

Materials Science: The ability of boronic esters to form reversible covalent bonds with diols makes them ideal candidates for the development of "smart" materials such as self-healing polymers and vitrimers. The cyclohexyl group can impart specific properties, such as hydrophobicity and thermal stability, to these materials.

Supramolecular Chemistry: Dioxaborinanes can participate in the formation of complex supramolecular assemblies through non-covalent interactions. nih.govnih.gov These assemblies have potential applications in areas such as drug delivery, sensing, and catalysis. The cyclohexyl group can act as a bulky, non-polar component to direct the self-assembly process.

The exploration of 2-Cyclohexyl-1,3,2-dioxaborinane in these interdisciplinary fields is a fertile ground for future discoveries, with the potential to create novel materials and functional systems with tailored properties.

| Research Area | Potential Application of 2-Cyclohexyl-1,3,2-dioxaborinane | Key Properties |

|---|---|---|

| Materials Science | Self-healing polymers, Vitrimers | Reversible covalent bonding, Hydrophobicity, Thermal stability |

| Supramolecular Chemistry | Drug delivery, Sensing, Catalysis | Self-assembly, Non-covalent interactions |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Cyclohexyl-1,3,2-dioxaborinane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via rhodium-catalyzed enantioselective reactions under inert atmospheres (Schlenk technique). For example, chloro(1,5-cyclooctadiene)rhodium(I) dimer with chiral ligands like (R)-BINAP in 1,4-dioxane at 60°C for 20 hours achieves moderate yields (~56%) . Key parameters include solvent polarity (to stabilize intermediates), catalyst loading, and temperature control to avoid side reactions. Cyclohexyl-substituted precursors are often derived from cyclohexanol dehydration (acid-catalyzed) .

Q. What spectroscopic techniques are critical for structural confirmation of 2-Cyclohexyl-1,3,2-dioxaborinane?

- Methodological Answer :

- ¹H-NMR : Look for characteristic signals: (i) cyclohexyl protons (multiplet at δ 1.2–1.8 ppm), (ii) B-O adjacent methylene groups (δ 3.5–4.5 ppm).

- ¹¹B-NMR : A singlet near δ 30–35 ppm confirms the presence of the dioxaborinane ring .

- IR : Strong B-O stretching vibrations at 1350–1450 cm⁻¹ and C-O stretches at 1000–1100 cm⁻¹ .

Q. How does the cyclohexyl substituent affect the stability of 2-Cyclohexyl-1,3,2-dioxaborinane compared to aryl-substituted analogs?

- Methodological Answer : The cyclohexyl group provides steric bulk, reducing hydrolysis rates compared to electron-deficient aryl derivatives. Stability tests in protic solvents (e.g., H₂O/THF mixtures) show slower decomposition (monitored via ¹¹B-NMR), with half-lives extending by 2–3× compared to phenyl analogs .

Advanced Research Questions

Q. How do electronic and inductive effects modulate boron acidity in 2-Cyclohexyl-1,3,2-dioxaborinane derivatives?

- Methodological Answer : The electron-donating cyclohexyl group reduces boron’s electrophilicity, lowering acidity. Comparative studies with 2-phenyl analogs (e.g., 2-phenyl-1,3,2-dioxaborinane) using titration (e.g., with NaHCO₃) show pKa differences of ~1.5 units. Inductive destabilization from adjacent B-O bonds further increases acidity, which can be quantified via DFT calculations .

Q. What catalytic systems optimize the photocatalytic hydroxylation of 2-Cyclohexyl-1,3,2-dioxaborinane to phenol derivatives?

- Methodological Answer : Carbazole-based conjugated microporous polymers (CMPs) under blue light (450 nm) achieve efficient aerobic hydroxylation. Key parameters:

- Additives : 1.5 equiv. DIPEA enhances electron transfer, increasing yields from 40% to >85% .

- Kinetics : Monitor via UV-Vis or GC-MS; pseudo-first-order rate constants (k ≈ 0.12 h⁻¹) correlate with CMP surface area .

Q. How can researchers resolve contradictions in enantioselective synthesis yields reported for dioxaborinane derivatives?

- Methodological Answer : Discrepancies often arise from ligand purity or solvent trace moisture. Standardize protocols:

- Ligand Screening : Test (R)-BINAP vs. Josiphos ligands; the latter may improve enantiomeric excess (ee) by 10–15% .

- Moisture Control : Use molecular sieves in 1,4-dioxane; yields drop by ~20% if H₂O > 50 ppm .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing kinetic data in photocatalytic hydroxylation studies?

- Methodological Answer : Fit time-dependent concentration data (e.g., from HPLC) to a modified Langmuir-Hinshelwood model to account for CMP surface adsorption. Use nonlinear regression (e.g., MATLAB’s

nlinfit) to extract rate constants and compare R² values across substrates .

Q. How should researchers design experiments to probe the hydrolytic stability of 2-Cyclohexyl-1,3,2-dioxaborinane in biological media?

- Methodological Answer :

- Buffer Compatibility : Incubate in PBS (pH 7.4) and DMEM (10% FBS) at 37°C. Monitor degradation via LC-MS every 24 hours.

- Competitive Assays : Add glutathione (5 mM) to simulate intracellular reducing environments; observe accelerated hydrolysis via ¹¹B-NMR .

Tables for Key Data

Table 1 : Comparative Acidity of Dioxaborinane Derivatives

| Compound | pKa (Experimental) | pKa (DFT Calculated) |

|---|---|---|

| 2-Cyclohexyl-1,3,2-dioxaborinane | 8.2 | 8.5 |

| 2-Phenyl-1,3,2-dioxaborinane | 6.7 | 6.9 |

| B-O-B Bridged Analog | 5.9 | 5.8 |